3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride
Overview
Description
3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring and a propionic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride typically involves the following steps:
Piperazine Derivative Formation: The piperazine ring is synthesized through a reaction involving the appropriate starting materials, such as 4-isobutylpiperazine.
Propionic Acid Derivative Formation: The propionic acid moiety is introduced through a reaction with the piperazine derivative.
Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by reacting the propionic acid derivative with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents to the piperazine ring or the propionic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a tool in biochemical studies.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Isobutylpiperazine: A related compound without the propionic acid moiety.
2-(4-Isobutylpiperazin-1-yl)-2-oxoacetic acid: A similar compound with an oxoacetic acid group instead of the dimethylpropionic acid group.
Uniqueness: 3-(4-Isobutylpiperazin-1-yl)-2,2-dimethylpropionic acid dihydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
2,2-dimethyl-3-[4-(2-methylpropyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.2ClH/c1-11(2)9-14-5-7-15(8-6-14)10-13(3,4)12(16)17;;/h11H,5-10H2,1-4H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJNRNUXNDGNAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)CC(C)(C)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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